molecular formula C6H4F4 B13839007 1,3,3,6-Tetrafluorocyclohexa-1,4-diene

1,3,3,6-Tetrafluorocyclohexa-1,4-diene

Cat. No.: B13839007
M. Wt: 152.09 g/mol
InChI Key: ZWVUCWPPHHEYPM-UHFFFAOYSA-N
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Description

1,3,3,6-Tetrafluorocyclohexa-1,4-diene is an organic compound with the chemical formula C6H4F4. This compound is characterized by the presence of four fluorine atoms attached to a cyclohexa-1,4-diene ring. The unique arrangement of fluorine atoms imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,3,6-Tetrafluorocyclohexa-1,4-diene can be synthesized through several methods. One common approach involves the fluorination of cyclohexa-1,4-diene using fluorine gas under controlled conditions.

Industrial Production Methods: In industrial settings, the production of this compound often involves high-temperature and high-pressure conditions to ensure efficient fluorination. The use of specialized equipment and safety protocols is essential due to the reactive nature of fluorine gas and the potential hazards associated with its handling .

Chemical Reactions Analysis

Types of Reactions: 1,3,3,6-Tetrafluorocyclohexa-1,4-diene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia can facilitate substitution reactions.

Major Products:

Mechanism of Action

The mechanism by which 1,3,3,6-tetrafluorocyclohexa-1,4-diene exerts its effects is primarily related to the presence of fluorine atoms. Fluorine atoms are highly electronegative, which influences the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved in its action depend on the specific application and the nature of the chemical reactions it undergoes .

Comparison with Similar Compounds

Uniqueness: 1,3,3,6-Tetrafluorocyclohexa-1,4-diene is unique due to its specific arrangement of fluorine atoms on the cyclohexa-1,4-diene ring. This configuration imparts distinct reactivity and physical properties, making it valuable for specialized applications in various fields of research and industry .

Properties

Molecular Formula

C6H4F4

Molecular Weight

152.09 g/mol

IUPAC Name

1,3,3,6-tetrafluorocyclohexa-1,4-diene

InChI

InChI=1S/C6H4F4/c7-4-1-2-6(9,10)3-5(4)8/h1-4H

InChI Key

ZWVUCWPPHHEYPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(C=C(C1F)F)(F)F

Origin of Product

United States

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